molecular formula C14H8N2S B11869570 Cyclohepta[b]thiazolo[4,5-f]indole CAS No. 249-58-1

Cyclohepta[b]thiazolo[4,5-f]indole

Cat. No.: B11869570
CAS No.: 249-58-1
M. Wt: 236.29 g/mol
InChI Key: LFHRPCAGQUORRW-UHFFFAOYSA-N
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Description

Cyclohepta[b]thiazolo[4,5-f]indole is a polycyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole core, with a thiazole moiety at the [4,5-f] position. Its synthesis typically involves advanced cycloaddition and rearrangement strategies. For instance, (4 + 3) cycloaddition reactions using precursors like ethyl 4H-furo[3,2-b]indole-4-carboxylate and vinylindoles yield derivatives such as ethyl 12-oxo-10-(p-tolyl)-5,6,7,8,9,10-hexahydro-5H-6,9-methanocyclohepta[b]indole-5-carboxylate (compound 12, ). Alternative methods, like aza-Claisen rearrangement of (cycloheptenylmethyl)benzenamine, provide efficient routes to cyclohepta[b]indole scaffolds . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry (ESI(+)-MS), with computational validation ensuring accuracy .

Properties

CAS No.

249-58-1

Molecular Formula

C14H8N2S

Molecular Weight

236.29 g/mol

IUPAC Name

13-thia-9,15-diazatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2,4,6,8,10,12(16),14-octaene

InChI

InChI=1S/C14H8N2S/c1-2-4-9-10-6-13-14(17-8-15-13)7-12(10)16-11(9)5-3-1/h1-8H

InChI Key

LFHRPCAGQUORRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=NC3=CC4=C(C=C23)N=CS4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta[b]thiazolo[4,5-f]indole typically involves cycloaddition reactions. One common method is the gold-mediated energy transfer photocatalysis, which is an efficient and atom-economical strategy . This method employs gold-based photocatalysts to facilitate the formation of the cyclohepta[b]indole core through [2+2]-cycloaddition reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and atom-economical reactions are likely to be employed. These methods ensure high yields and minimal waste, making the process environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta[b]thiazolo[4,5-f]indole undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Cyclohepta[b]thiazolo[4,5-f]indole and its derivatives have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation effectively. For instance, derivatives of thiazolo[3,2-a]indoles have been identified as spindle poisons that interfere with microtubule dynamics during mitosis, leading to cell cycle arrest at the G2/M phase and apoptosis in cancer cells such as HeLa cells .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Studies have demonstrated that indole derivatives exhibit significant antibacterial and antifungal properties. For example, certain synthesized compounds have shown minimum inhibitory concentrations (MIC) lower than established antibiotics like ciprofloxacin and amphotericin B, indicating their potential use as effective antimicrobial agents .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for its application in drug development. Preliminary studies suggest that this compound may interact with biological targets such as tubulin, which is critical for cell division. The binding modes of related compounds have been explored using molecular dynamics simulations, revealing stable interactions with tubulin comparable to established drugs like colchicine .

Neuroprotective Effects
Recent studies have linked the inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), a protein associated with neurodegenerative disorders, to compounds derived from this compound. These compounds may serve as potential therapeutic agents against conditions such as Alzheimer's disease by modulating DYRK1A activity .

Antiviral Activity
Research has also indicated potential antiviral properties of indole derivatives against various viruses. Some derivatives have shown effectiveness against HIV-1 and Hepatitis C virus, suggesting a broader application for this compound in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the modification of its structure to enhance biological activity. This flexibility in synthesis enables the creation of derivatives tailored for specific therapeutic applications.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

Compound NameStructural FeaturesUnique Properties
Thiazolo[3,2-a]indolesThiazole fused with an indoleExhibits different regioselectivity
Thiazolo[2,3-b]indolesSimilar fused structure but different ring sizePotentially different biological effects
BenzothiazolesThiazoles fused with benzene ringsKnown for diverse pharmacological activities

This compound stands out due to its seven-membered ring system and specific arrangement of sulfur and nitrogen atoms within its structure, which may confer unique electronic properties and biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of Cyclohepta[b]thiazolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues

Cyclohepta[b]thiazolo[4,5-f]indole shares structural motifs with several fused heterocycles (Table 1):

Compound Name Core Structure Key Substituents Similarity Score Reference
This compound Cycloheptane + indole + thiazole Varied (e.g., ester groups, aryl) N/A
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole Cycloheptane + indole Hydrogenated cycloheptane 0.91
Thiazolo[4,5-f]isoquinoline Isoquinoline + thiazole Aromatic fused system N/A
Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indole Indole + imidazole + pyrrole Acylethynylpyrrole substituents N/A

Key Observations :

  • The thiazolo[4,5-f]isoquinoline () lacks the cycloheptane ring but shares the thiazole-indole fusion, influencing electronic properties and π-conjugation .
  • Hexahydrocyclohepta[b]indole (CAS 2047-89-4) has a saturated cycloheptane ring, reducing steric strain but limiting planar aromaticity compared to the target compound .

Key Observations :

  • Aza-Claisen rearrangement () offers higher yields (70–85%) compared to cycloaddition (45–60%), likely due to fewer side reactions .
  • Thiazolo[4,5-f]isoquinoline synthesis emphasizes spectroscopic validation (e.g., HMBC correlations), a practice critical for confirming fused heterocycles .

Biological Activity

Cyclohepta[b]thiazolo[4,5-f]indole is a compound belonging to a class of fused heterocycles that have garnered attention due to their potential biological activities. This compound features a thiazole ring fused with an indole structure, which is known for its diverse pharmacological properties. Recent studies have explored its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor cell proliferation. A study evaluated the antiproliferative activity of several derivatives on the NCI human tumor cell line panel, revealing several compounds that inhibited proliferation at micromolar concentrations. Notably, one derivative was found to induce apoptosis in HeLa cells via the mitochondrial pathway, suggesting its potential as a lead compound for antimitotic drug development .

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of Action
11gHeLa5.0Apoptosis induction
7cMCF-714.34Microtubule disruption
7hA54924.13Cell cycle arrest

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. Certain compounds have demonstrated activity against various bacterial strains, indicating their potential use as antibacterial agents. The presence of sulfur in the thiazole ring is believed to enhance the antimicrobial efficacy of these compounds.

The biological activity of this compound is attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in cancer cell proliferation and survival. The structural flexibility provided by the cyclohepta ring allows these compounds to effectively bind to target proteins, disrupting their normal function and leading to cell death.

Case Studies

  • Study on Antitumor Activity :
    • In a study evaluating a series of thiazolo[4,5-f]indole derivatives, compound 11g was highlighted for its potent cytotoxicity against HeLa cells with an IC50 value of 5 µM. The study further elucidated its mechanism involving mitochondrial pathways leading to apoptosis .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones around treated cultures, supporting the notion that these compounds could serve as effective antimicrobial agents .

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